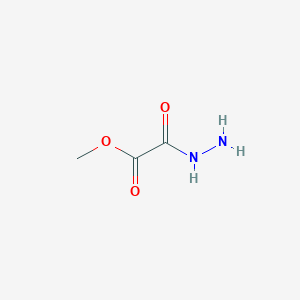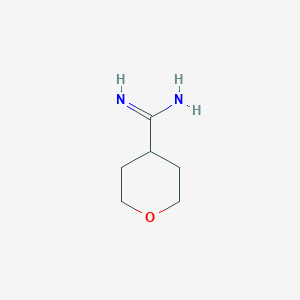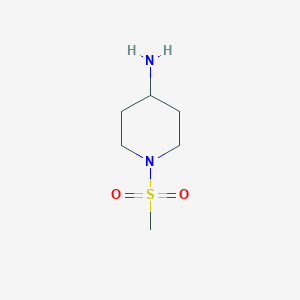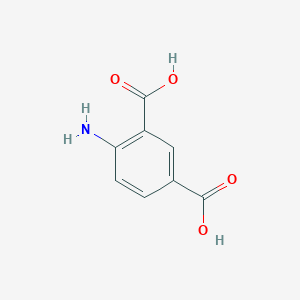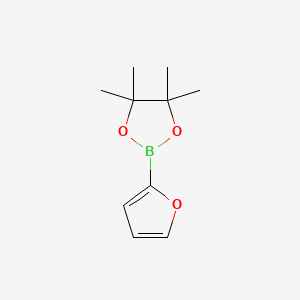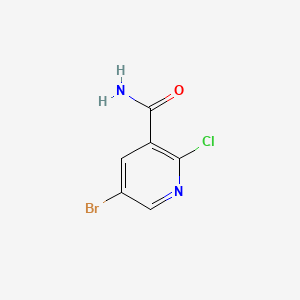
5-溴-2-氯烟酰胺
描述
The compound 5-Bromo-2-chloronicotinamide is a halogenated nicotinamide derivative that has not been explicitly detailed in the provided papers. However, related compounds with similar halogen substitutions on the pyridine ring have been synthesized and studied for their potential applications in medicinal chemistry and as intermediates for further chemical synthesis . These related compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine and N-phenylamides of 5-bromo-2-chloronicotinic acid, share structural similarities with 5-Bromo-2-chloronicotinamide and can provide insights into its chemical behavior and potential applications .
Synthesis Analysis
The synthesis of halogen-rich pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which are useful for introducing various functional groups onto the pyridine ring . Similarly, the synthesis of N-phenylamides of 5-bromo-2-chloronicotinic acid is achieved by treating the acid chlorides with substituted anilines, indicating that 5-Bromo-2-chloronicotinamide could potentially be synthesized through analogous amide bond formation reactions .
Molecular Structure Analysis
While the molecular structure of 5-Bromo-2-chloronicotinamide is not directly reported, related compounds such as N-(4-bromophenyl)-5,6-dichloronicotinamide exhibit planar molecular structures with intermolecular hydrogen bonding, which is a common feature in halogenated nicotinamides that can influence their biological activity . These structural characteristics are likely to be relevant to 5-Bromo-2-chloronicotinamide as well.
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridines can be complex, as demonstrated by the synthesis of 5-bromo-1,7-naphthyridine, which undergoes tele-amination and Chichibabin reactions upon treatment with potassium amide . These reactions highlight the potential for halogenated nicotinamides like 5-Bromo-2-chloronicotinamide to participate in various chemical transformations, which could be exploited in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloronicotinamide can be inferred from related compounds. For instance, the synthesis of 5-bromo-ferulaic acid from 5-bromine vanillin involves optimizing reaction conditions such as solvent choice and temperature, which are critical factors that affect the yield and purity of the final product . These considerations are likely applicable to the synthesis and handling of 5-Bromo-2-chloronicotinamide, suggesting that careful optimization of reaction conditions would be necessary to obtain this compound in high yield and purity.
科学研究应用
Herbicidal Activity
- Herbicidal Applications : 5-Bromo-2-chloronicotinamide derivatives have been investigated for their herbicidal activities. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, discovering that some exhibited significant herbicidal activity against specific weeds like bentgrass and duckweed. This opens potential avenues for developing novel herbicides targeting monocotyledonous weeds.
Chemical Synthesis and Engineering
Chemical Synthesis : Setliff and Caldwell (1991) researched the synthesis of N-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid. Their work involved understanding the structural and electronic effects on hydrogen bonding tendencies, contributing to the broader knowledge of chemical properties and synthesis techniques for such compounds.
Biocatalysis in Biosynthesis : The study by Tang et al. (2018) focused on the biosynthesis of 2-chloronicotinic acid from 2-chloronicotinamide. They engineered an amidase enzyme to improve its catalytic activity towards 2-chloronicotinamide. This development represents an efficient and environmentally friendly route for synthesizing 2-chloronicotinic acid, a key intermediate in pharmaceuticals and pesticides.
Antitumor Activity
- Potential in Antitumor Research : A study by Zhou et al. (2015) synthesized and investigated the antitumor activity of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. Their findings indicated potential applications in novel drug development, particularly in targeting PI3Kα kinase, a significant player in cancer pathways.
Electrocatalytic Synthesis
- Electrocatalysis : Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid from halopyridines, including 2-amino-5-bromo and 2-amino-5-chloropyridine. Their work contributes to the understanding of electrosynthesis processes under mild conditions, offering insights into more sustainable and efficient synthesis methods.
Biocatalytic Hydrolysis
- Biocatalytic Hydrolysis for Agrochemicals : Research by Zheng et al. (2018) delved into the biocatalytic hydrolysis of chlorinated nicotinamides, highlighting the role of amidase enzymes. Their findings suggest potential industrial applications in the production of agrochemicals, enhancing the efficiency of processes involved in manufacturing such chemicals.
安全和危害
5-Bromo-2-chloronicotinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not be ingested .
属性
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUOTGWWIKJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504939 | |
| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloronicotinamide | |
CAS RN |
75291-85-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

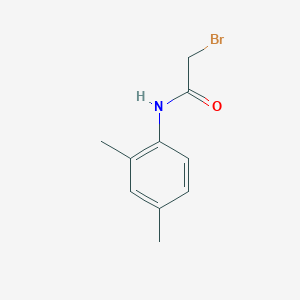
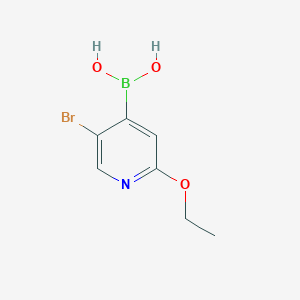
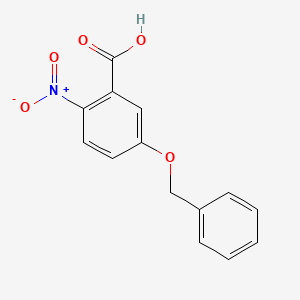
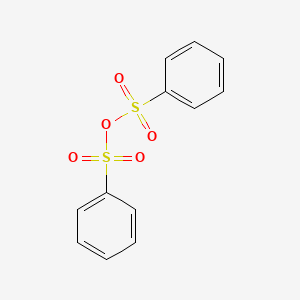

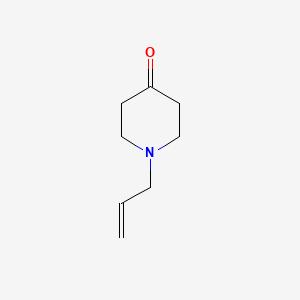
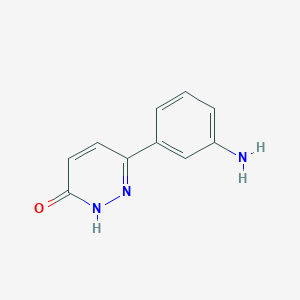
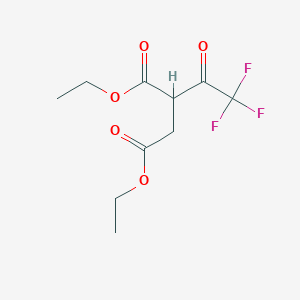
![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
